Tricresyl phosphate

Description

Properties

IUPAC Name |

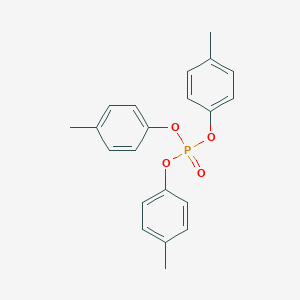

tris(4-methylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSMZFBHAYFUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052676 | |

| Record name | Tris(4-methylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-p-tolyl phosphate is a crystalline solid. (NTP, 1992), Solid; [HSDB] White to light brown powder; [MSDSonline] | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

435 °F at 3.5 mmHg (NTP, 1992), BP: 224 °C at 35 mm Hg | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

410 °F (CLOSED CUP) | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Water solubility: 0.1 mg/L at 25 °C /Isomeric mixture/, In water, 0.074 mg/L at 24 °C /Practical grade/, Soluble in ethanol, ethyl ether, benzene, chloroform. | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.247 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.247 g/cu cm at 25 °C | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Tri-p-cresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol; tablets from ethanol | |

CAS No. |

78-32-0 | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-p-cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(4-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-methylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-p-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5149JKD098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171 to 172 °F (NTP, 1992), 77.5 °C, MP: SUPERCOOLS; ACIDITY: 0.02 CALCULATED AS % PHOSPHORIC ACID; VISC: 60 CENTISTOKE @ 25 °C & 4.0 CENTISTOKE @ 100 °C /ISOMERIC MIXT/ | |

| Record name | TRI-P-TOLYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRI-P-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Tricresyl Phosphate: A Technical Guide to Reaction Mechanisms and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricresyl phosphate (B84403) (TCP), a complex mixture of isomeric organophosphate esters, is a compound of significant industrial importance, primarily utilized as a flame retardant and plasticizer. The toxicological profile of TCP is heavily dependent on its isomeric composition, with the ortho-substituted isomers exhibiting notable neurotoxicity. Consequently, precise control over the synthesis process is paramount to ensure the production of TCP with a low ortho-isomer content. This technical guide provides a comprehensive overview of the core synthesis reaction mechanism of tricresyl phosphate, details established experimental protocols, and presents quantitative data to inform process optimization. Diagrams illustrating the reaction pathway and a typical experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is synthesized through the esterification of cresol (B1669610) with a phosphorylating agent. Commercial TCP is typically a mixture of the ten possible isomers derived from ortho-, meta-, and para-cresol.[1] The most common industrial method involves the reaction of a mixture of cresol isomers with phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds in a stepwise manner, with the sequential substitution of the chlorine atoms on the phosphorus oxychloride by cresolate moieties. The selection of the cresol feedstock is a critical determinant of the final product's properties and toxicity. To produce non-toxic TCP, manufacturers primarily use mixtures of meta- and para-cresols, minimizing the ortho-cresol content.[3]

Core Reaction Mechanism

The synthesis of this compound from cresol and phosphorus oxychloride is a classic example of a nucleophilic acyl substitution reaction at a phosphorus center. The reaction mechanism proceeds through a series of three successive nucleophilic attacks by the cresol molecules on the phosphorus atom of phosphorus oxychloride.

The overall reaction is as follows:

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl

Where 'Ar' represents the cresol (methylphenyl) group.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a magnesium-calcium composite catalyst, which enhances the electrophilicity of the phosphorus atom.[3][4]

The stepwise mechanism can be outlined as follows:

-

First Esterification: A molecule of cresol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This is often facilitated by a catalyst that coordinates to the oxygen of the P=O bond, further increasing the electrophilicity of the phosphorus. A chloride ion is subsequently eliminated, forming a cresyl phosphorodichloridate intermediate and hydrogen chloride.

-

Second Esterification: A second molecule of cresol attacks the phosphorus atom of the cresyl phosphorodichloridate. Another chloride ion is displaced, resulting in the formation of a dicresyl phosphorochloridate intermediate and another molecule of hydrogen chloride.

-

Third Esterification: The final step involves the attack of a third cresol molecule on the dicresyl phosphorochloridate, leading to the displacement of the last chloride ion and the formation of the final product, this compound, along with a third molecule of hydrogen chloride.

The reactivity of the phosphorus center decreases with each successive substitution of a chlorine atom with a cresolate group, making the final substitution the slowest step.[4]

Quantitative Data on Synthesis Parameters

The efficiency and selectivity of this compound synthesis are influenced by several factors, including the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time. The following table summarizes quantitative data extracted from various patented synthesis protocols.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Cresol Isomer(s) | m,p-cresol mixture | Cresylic acid (m/p/xylenol mix) | Mixed cresol | [3] |

| Phosphorylating Agent | Phosphorus Oxychloride | Phosphorus Oxychloride | Phosphorus Oxychloride | [3][4] |

| Molar Ratio (Cresol:POCl₃) | 2.2-2.6 : 1-1.3 | >3:1 | Not Specified | [3][4] |

| Catalyst | Calcium-magnesium composite | Anhydrous Aluminum Chloride | TiSiW₁₂O₄₀/TiO₂ | [3][4][5] |

| Catalyst Loading | 0.22-0.3 wt% of cresol | 0.1 to 2% by weight | Not Specified | [3][4] |

| Reaction Temperature (°C) | 70 to 140 (stepwise increase) | 60 to >200 (gradual increase) | 60 to 100 | [3][4][5] |

| Reaction Time (hours) | Not explicitly stated | ~6 | 8 | [4][5] |

| Reaction Completion/Yield | Not explicitly stated | 90-96% completion | Not explicitly stated | [4] |

| Purification Method | Distillation | Vacuum Distillation | Reduced Pressure Distillation | [3][4][5] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established laboratory and industrial practices.

Synthesis of this compound using a Calcium-Magnesium Composite Catalyst[3]

Materials:

-

m,p-cresol mixture

-

Phosphorus oxychloride

-

Calcium-magnesium composite catalyst

-

Reactor vessel equipped with a stirrer, heating mantle, and condenser

Procedure:

-

The m,p-cresol mixture is pumped into the reactor.

-

The calcium-magnesium composite catalyst is added to the reactor.

-

Phosphorus oxychloride is then pumped into the reactor. The molar ratio of cresol to phosphorus oxychloride should be maintained between 2.2-2.6 : 1-1.3.

-

The reaction mixture is heated. The temperature is raised to approximately 70°C over 1-1.5 hours and then increased to 95°C at a rate of 4-5°C per hour. After holding for 1 hour, the temperature is raised to 125°C at a rate of 4-6°C per hour, and finally to about 140°C at a rate of 5-8°C per hour.

-

The reaction produces hydrogen chloride gas, which is vented and scrubbed.

-

The acid value of the reaction mixture is monitored. The synthesis is considered complete when the acid number is less than 4mg KOH/g.

-

The crude this compound is then purified by distillation. The fraction collected at 280°C is the final product.

Industrial Scale Synthesis using an Aluminum Chloride Catalyst[4]

Materials:

-

Anhydrous cresylic acid

-

Anhydrous phosphorus oxychloride

-

Anhydrous aluminum chloride powder

Procedure:

-

A mixture of dehydrated cresylic acid and anhydrous aluminum chloride (0.1-2% by weight) is prepared in a reaction vessel.

-

Anhydrous phosphorus oxychloride is added to the mixture in at least a 3:1 mole ratio of cresylic acid to phosphorus oxychloride.

-

The reaction mixture is heated to 60-80°C, at which point the evolution of hydrogen chloride gas begins. The temperature is gradually increased to a final temperature of 225-240°C.

-

The reaction is monitored by measuring the amount of evolved HCl. When the reaction reaches 90-96% completion (typically above 200°C), an additional 3-7% by weight of fresh anhydrous cresylic acid is added.

-

Heating is continued at a temperature of about 225-230°C until the reaction is complete. The total reaction time is approximately six hours.

-

The crude product is then transferred to a vacuum still. Excess cresylic acid is distilled off under a vacuum of about 25 mm Hg and can be recycled.

-

The vacuum is then lowered to 2 mm Hg, and the this compound is distilled.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Stepwise reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the reaction of cresol with phosphorus oxychloride. Understanding the underlying nucleophilic substitution mechanism is crucial for controlling the reaction and the isomeric composition of the final product. The provided experimental protocols and quantitative data offer a solid foundation for researchers and chemical engineers to develop and optimize synthesis strategies for producing this compound with desired specifications. The careful selection of reactants, catalysts, and reaction conditions is essential to ensure a high yield of the desired product while minimizing the formation of toxic ortho-isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CN103224527A - Method for producing non-toxic this compound - Google Patents [patents.google.com]

- 4. US2870192A - Tricresylphosphate process - Google Patents [patents.google.com]

- 5. CN104592296A - Preparation method of rubber plasticizer this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Tricresyl Phosphate (CAS 1330-78-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tricresyl phosphate (B84403) (TCP), CAS number 1330-78-5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document details the physicochemical properties, toxicological profile, metabolic pathways, and mechanisms of toxicity of TCP, with a focus on providing in-depth technical information and standardized experimental methodologies.

Physicochemical Properties

Tricresyl phosphate is a complex mixture of ortho-, meta-, and para-cresyl phosphate isomers.[1] Commercial TCP is typically a colorless to pale-yellow, odorless, viscous liquid.[2][3] It is virtually insoluble in water but soluble in many organic solvents.[1] The composition of commercial TCP can vary, which may influence its physical and toxicological properties.

Table 1: Physical and Chemical Properties of this compound (CAS 1330-78-5)

| Property | Value | Reference(s) |

| Molecular Formula | C21H21O4P | [3] |

| Molecular Weight | 368.4 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow, odorless liquid or solid (below 11°C) | [2][3] |

| Boiling Point | 410 °C (decomposes) | [2] |

| Freezing/Melting Point | -33 °C to 11 °C (isomer dependent) | [2] |

| Flash Point | 225 °C | [4] |

| Specific Gravity | 1.16 | [3] |

| Vapor Pressure | 0.00002 mmHg at 25 °C | [2] |

| Vapor Density | 12.7 | [3] |

| Water Solubility | Insoluble | [1] |

Toxicological Profile

The toxicity of this compound is significantly influenced by the isomeric composition, with the ortho-isomer (tri-ortho-cresyl phosphate, TOCP) being particularly neurotoxic.[1] Exposure can occur through inhalation, ingestion, and dermal contact.[1]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | Moderately toxic by ingestion. | [5] |

| Acute Dermal Toxicity | Moderately toxic by skin contact. | [5] |

| Neurotoxicity | Causes organophosphate-induced delayed neuropathy (OPIDN), characterized by flaccid paralysis, muscle weakness, and paresthesia in extremities. | [1] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans. | [5] |

Experimental Protocols

This section outlines the standardized methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[6][7]

Methodology:

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.[8] Typically, one sex (usually female) is sufficient.[8]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[8]

-

Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[9]

-

Exposure: The exposure duration is 24 hours.[9]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after substance application.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant test animal and the developing organism.[10][11][12][13]

Methodology:

-

Test Animals: Pregnant female rodents (usually rats) or rabbits are used.[10]

-

Dose Administration: The test substance is administered daily in graduated doses to several groups of pregnant females from implantation to the day before expected delivery.[11][12] The oral route (gavage) is most common.[10]

-

Maternal Observations: Females are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.[11]

-

Fetal Evaluation: Shortly before the expected delivery, females are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[11][12]

One-Generation Reproduction Toxicity Study (OECD Guideline 415)

This study provides information on the effects of a test substance on male and female reproductive performance.[14][15][16][17][18]

Methodology:

-

Test Animals: Groups of male and female animals (usually rats) are used.[14]

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage to both sexes for a defined period before mating, during mating, and for females, throughout gestation and lactation.[14]

-

Reproductive and Offspring Data: Data collected include mating performance, fertility, gestation length, parturition, and litter size. Offspring are monitored for viability, growth, and development until weaning.[14]

-

Necropsy and Histopathology: All parental animals and selected offspring undergo a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.[14]

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This study provides comprehensive information on the effects of a substance on all phases of the reproductive cycle over two generations.[19][20][21][22]

Methodology:

-

Test Animals and Dosing: Similar to the one-generation study, but a subset of the first-generation (F1) offspring are selected to become the parental animals for the second generation (F2). Dosing of the F1 generation continues from weaning into adulthood, through mating and production of the F2 generation.[20]

-

Endpoints: The same reproductive and developmental endpoints as in the one-generation study are assessed for both generations.[20] This allows for the evaluation of effects on the developing reproductive system of the F1 generation.

Analytical Method for Triorthocresyl Phosphate in Air (NIOSH Method 5037)

This method is used for the determination of triorthocresyl phosphate in a work environment.[2][3][23][24][25]

Methodology:

-

Sampling: Air is drawn through a mixed-cellulose ester filter using a personal sampling pump.[23]

-

Sample Preparation: The filter is extracted with diethyl ether.[23]

-

Analysis: The extract is analyzed by gas chromatography with a flame photometric detector (GC-FPD) in the phosphorus mode.[23]

-

Quantification: The amount of triorthocresyl phosphate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions.[23]

Determination of Physical Properties

Standardized test methods are used to determine the physical properties of liquids like this compound.

-

Flash Point: Determined using a closed-cup apparatus, such as the Pensky-Martens closed cup tester (ASTM D93) or a small-scale closed-cup apparatus (ASTM D3278).[1][4][26][27][28] The liquid is heated at a controlled rate, and an ignition source is periodically applied to the vapor space until a flash is observed.[1][4]

-

Viscosity: Measured using various techniques such as capillary viscometers (ASTM D445), rotational viscometers (ASTM D2196), or falling ball viscometers.[29][30][31][32][33] The choice of method depends on the viscosity range and the Newtonian/non-Newtonian nature of the liquid.

-

Specific Gravity: Determined using a hydrometer (ASTM D1298), pycnometer (ASTM D1480), or a digital density meter.[34][35][36][37] The mass of a known volume of the liquid is compared to the mass of an equal volume of a reference substance (usually water).[37]

Signaling Pathways and Mechanisms of Action

Metabolic Pathway of this compound

The metabolism of this compound, particularly the ortho-isomer (TOCP), is crucial to its toxicity. It is primarily metabolized in the liver by cytochrome P450 enzymes.

Mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN)

The neurotoxicity of certain this compound isomers is attributed to the inhibition of Neuropathy Target Esterase (NTE), followed by an "aging" process.

References

- 1. lcslaboratory.com [lcslaboratory.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Triorthocresyl phosphate [cdc.gov]

- 3. TRIORTHOCRESYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]

- 4. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 17. ecetoc.org [ecetoc.org]

- 18. researchgate.net [researchgate.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. fao.org [fao.org]

- 23. cdc.gov [cdc.gov]

- 24. Analytical Method [keikaventures.com]

- 25. NIOSH Analytical Methods - T [mdcampbell.com]

- 26. store.astm.org [store.astm.org]

- 27. scimed.co.uk [scimed.co.uk]

- 28. store.astm.org [store.astm.org]

- 29. chemquest.com [chemquest.com]

- 30. store.astm.org [store.astm.org]

- 31. scribd.com [scribd.com]

- 32. gardco.com [gardco.com]

- 33. worldoftest.com [worldoftest.com]

- 34. store.astm.org [store.astm.org]

- 35. standards.iteh.ai [standards.iteh.ai]

- 36. store.astm.org [store.astm.org]

- 37. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

tricresyl phosphate ortho-meta-para isomer differences

An In-depth Technical Guide to the Isomeric Differences of Tricresyl Phosphate (B84403) (TCP)

Introduction

Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame retardant, plasticizer, and anti-wear additive in lubricants.[1][2] It is synthesized by the reaction of cresol (B1669610) (a mixture of ortho-, meta-, and para-methylphenol) with a phosphorus source like phosphorus oxychloride.[1][3] This process results in a complex mixture of ten possible structural isomers, depending on the position (ortho, meta, or para) of the methyl group on each of the three phenyl rings.[4][5]

The seemingly subtle difference in the methyl group's position profoundly impacts the molecule's physicochemical properties and, most critically, its toxicological profile. The neurotoxicity of TCP is almost exclusively associated with the presence of an ortho-cresol moiety.[6][7] Consequently, understanding the distinct characteristics of the ortho-, meta-, and para-isomers is paramount for risk assessment, industrial application, and the development of safer alternatives. This guide provides a detailed comparison of the TCP isomers, focusing on their chemical structure, physical properties, toxicological mechanisms, and analytical methodologies for their differentiation.

Chemical Structures of Symmetrical Isomers

The three symmetrical isomers of this compound are tri-ortho-cresyl phosphate (TOCP), tri-meta-cresyl phosphate (TMCP), and tri-para-cresyl phosphate (TPCP). The structural differences form the basis for their varied properties.

Caption: Chemical structures of the three symmetrical TCP isomers.

Physical and Chemical Properties

The isomeric position of the methyl group influences intermolecular forces, affecting properties such as melting point, boiling point, and solubility. Commercial TCP is typically a colorless to yellow viscous liquid, a characteristic largely dictated by the mixture of meta- and para-isomers, as the pure ortho-isomer has a higher melting point.[1][7] TCP is virtually insoluble in water but highly soluble in organic solvents.[1][2]

| Property | Tri-ortho-cresyl Phosphate (TOCP) | Tri-meta-cresyl Phosphate (TMCP) | Tri-para-cresyl Phosphate (TPCP) | Commercial Mixture (Typical) |

| CAS Number | 78-30-8[1] | 563-04-2[6] | 78-32-0[6] | 1330-78-5[1] |

| Molecular Formula | C₂₁H₂₁O₄P[7] | C₂₁H₂₁O₄P | C₂₁H₂₁O₄P | C₂₁H₂₁O₄P |

| Molar Mass ( g/mol ) | 368.37[7] | 368.37 | 368.37 | 368.37[3] |

| Appearance | Colorless to pale-yellow liquid or solid[8] | Liquid[9] | Crystalline Solid[9] | Colorless to yellow viscous liquid[1][2] |

| Melting Point (°C) | 11[7] | - | - | -27 to -40[5][10][11] |

| Boiling Point (°C) | 410 (at 1 atm)[7][10] | - | - | 241-255 (at 10 mmHg)[3][11] |

| Density (g/cm³) | 1.18 (at 20°C)[7] | - | - | 1.16 - 1.18[3] |

| Vapor Pressure | 2.6 x 10⁻⁶ hPa (at 25°C)[7] | - | - | 0.1 mmHg (at 155°C)[12] |

| Water Solubility | 0.102 mg/L (calculated)[7] | - | - | ~0.36 mg/L (at 25°C)[3] |

| Log Kₒw | 6.1 - 6.34[7][8] | - | - | ~5.1[3] |

Toxicology and Isomer-Specific Neurotoxicity

The most significant difference among TCP isomers lies in their toxicity, specifically their potential to cause Organophosphate-Induced Delayed Neuropathy (OPIDN).

Mechanism of Neurotoxicity

The neurotoxicity of TCP is overwhelmingly attributed to isomers containing at least one ortho-cresol group.[6][7] The meta- and para-isomers are not associated with OPIDN.[6] The toxic mechanism is a multi-step process initiated by metabolic activation.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the ortho-methyl group of TOCP (or other ortho-containing isomers). This leads to hydroxylation and subsequent cyclization, forming a highly toxic metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, also known as cresyl saligenin phosphate (CBDP).[1][6]

-

Target Inhibition: CBDP is a potent inhibitor of Neuropathy Target Esterase (NTE), an enzyme found in the nervous system.[13][14]

-

Initiation of Neuropathy: The inhibition and subsequent "aging" (irreversible modification) of NTE trigger a cascade of events leading to the distal degeneration of long axons in both the peripheral and central nervous systems. This results in the characteristic delayed onset of paralysis and sensory loss associated with OPIDN.[1][14]

While the primary mechanism for OPIDN is NTE inhibition, ortho-isomers and their metabolites can also inhibit acetylcholinesterase (AChE), contributing to acute cholinergic effects, though this is not the cause of the delayed neuropathy.[1][15]

Caption: Metabolic activation of TOCP and the pathway to neurotoxicity.

Comparative Toxicity

There is a clear hierarchy of toxicity among the ortho-containing isomers. Unsymmetrical isomers are often more potent inducers of OPIDN than the symmetrical tri-ortho-cresyl phosphate. Studies in hens, a sensitive model for OPIDN, have demonstrated that the relative potency for inducing neuropathy is approximately 10:5:1 for mono-ortho:di-ortho:tri-ortho isomers, respectively.[7] This highlights that even small amounts of mono-ortho-cresyl phosphates in a commercial mixture can contribute significantly to its overall neurotoxic potential.[16][17] Due to this high toxicity, modern commercial TCP formulations are manufactured to contain minimal levels of any ortho-isomers, often below 0.1%.[18]

| Isomer / Mixture | Key Toxicological Endpoint | Result | Species |

| ortho-Isomers | Organophosphate-Induced Delayed Neuropathy (OPIDN) | Causative Agent[6][7] | Humans, Hens, Cats[7] |

| meta-Isomers | OPIDN | Not known to cause[6] | - |

| para-Isomers | OPIDN | Not known to cause[6] | - |

| Tri-ortho-cresyl Phosphate | NOAEL (subchronic, dermal) | 0.5 mg/kg body weight/day (hindlimb weakness)[7] | Cat |

| Tri-para-cresyl Phosphate | Acute Oral LD₅₀ | >4000 mg/kg[3] | Rat |

| Commercial TCP | Acute Oral LD₅₀ | >4000 mg/kg[3] | Rat |

Note: Direct comparison of LD₅₀ values can be misleading as they reflect acute lethality, not the specific delayed neurotoxic endpoint of OPIDN.

Experimental Protocols for Isomer Analysis

The accurate separation and quantification of individual TCP isomers are crucial for assessing the toxic potential of a given sample, whether it be a commercial product, lubricant, or environmental matrix.

Analytical Techniques

The primary method for TCP isomer analysis is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or a Flame Photometric Detector (FPD).[16][19][20]

-

Gas Chromatography (GC): This technique separates the different isomers based on their boiling points and interactions with the stationary phase of the chromatographic column. Non-polar capillary columns are often used to achieve the necessary resolution between the closely related isomers.[20]

-

Mass Spectrometry (MS): Following separation by GC, the MS detector fragments the isomer molecules and measures their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," for each isomer, allowing for positive identification and quantification, even if chromatographic separation is incomplete.[16][21]

Other reported methods include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), though GC-MS remains the gold standard for its sensitivity and specificity.[19][20]

General Experimental Workflow

A typical analytical procedure for determining TCP isomers in a sample involves several key steps.

Caption: General experimental workflow for TCP isomer analysis.

-

Sample Collection: The sample (e.g., air, water, oil, plastic) is collected using appropriate methods. For air analysis, this often involves drawing air through a sorbent tube or filter.[21]

-

Extraction: The collected sample is treated with an organic solvent (e.g., diethyl ether) to extract the TCP isomers from the sample matrix.[20]

-

Analysis: The extract is injected into the GC-MS system. The GC separates the isomers, and the MS provides identification and signal intensity for each.

-

Quantification: The concentration of each isomer is determined by comparing its signal intensity to a calibration curve generated from certified reference standards of the pure isomers.[21]

Conclusion

The ortho-, meta-, and para-isomers of this compound represent a classic example of structure-dependent toxicity. While they share a common molecular formula and are used in similar applications, their biological effects are drastically different. The key distinctions are:

-

Structure: The position of the methyl group on the phenyl rings is the defining structural difference.

-

Toxicity: Neurotoxicity in the form of OPIDN is a unique and severe hazard associated exclusively with ortho-cresyl phosphate isomers. The mechanism involves metabolic activation to a cyclic metabolite (CBDP) that inhibits Neuropathy Target Esterase. Meta- and para-isomers do not follow this toxic pathway.

-

Physical Properties: The isomers exhibit distinct physical properties, such as melting point, with the para-isomer being a solid and the ortho-isomer having a higher melting point than the typically liquid commercial mixtures.

-

Analytical Consideration: The profound difference in toxicity necessitates the use of high-resolution analytical methods like GC-MS to separate and quantify individual isomers for accurate risk assessment of commercial products and environmental samples.

For researchers, scientists, and drug development professionals, this isomeric differentiation is critical. It underscores the principle that minor structural changes can lead to major changes in biological activity and highlights the necessity of considering not just the parent compound but also its potential metabolites and isomeric impurities when evaluating the safety of a chemical substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. series.publisso.de [series.publisso.de]

- 8. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1330-78-5 [chemicalbook.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. Tricresylphosphate isomers: A review of toxicity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of ortho-cresyl phosphate isomers of this compound used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdc.gov [cdc.gov]

- 21. faa.gov [faa.gov]

An In-depth Technical Guide on the Working Principle of Tricresyl Phosphate (TCP) as a Lubricant Additive

Introduction

Tricresyl phosphate (B84403) (TCP) is a highly effective organophosphate anti-wear (AW) and extreme pressure (EP) additive extensively used in lubricants for demanding applications, including aviation turbine engines and high-performance automotive systems.[1][2] Under conditions of high load, temperature, and pressure—known as boundary lubrication—the hydrodynamic oil film becomes too thin to prevent direct contact between moving metal surfaces. TCP functions by chemically reacting with these surfaces in situ to form a durable, sacrificial tribochemical film, thereby preventing catastrophic wear, scuffing, and seizure.[1][3][4] This guide provides a detailed examination of the core working principles, performance data, and experimental evaluation methods related to TCP.

Core Working Principle: Tribofilm Formation

The primary function of TCP is to form a protective film, known as a tribofilm, on ferrous metal surfaces during boundary lubrication.[3] This film is a glassy, amorphous layer composed primarily of iron phosphates and polyphosphates that physically separates the interacting asperities (microscopic high points) of the metal surfaces.[2][3][5] The formation of this film is a complex tribochemical process activated by the energy dissipated at the contact point.

While the precise reaction mechanism is a subject of ongoing research, it is widely accepted that the process is initiated by the decomposition of the TCP molecule under thermal and mechanical stress.[1][3] Several pathways have been proposed, often acting in concert:

-

Thermal Decomposition: At elevated temperatures generated by friction, the P-O-C (phosphate-ester) bonds in the TCP molecule can break.

-

Hydrolytic & Oxidative Decomposition: The reaction is significantly accelerated by the presence of activators such as water (hydrolysis) and oxygen (oxidation).[3][5][6] These species can perform a nucleophilic attack on the phosphorus atom, facilitating the cleavage of the cresol (B1669610) (aryl) groups.

-

Catalytic Reaction: The freshly exposed iron or iron oxide on the metal surface acts as a catalyst, promoting the decomposition of the adsorbed TCP molecules.

Following decomposition, the resulting phosphate moieties react directly with the iron surface to form a resilient, inorganic film of iron phosphate and iron polyphosphate.[3][7] This sacrificial layer has a lower shear strength than the parent metal, allowing it to be worn away preferentially, protecting the underlying components from damage.

Performance Data

Quantitative analysis of TCP performance often focuses on its effect on wear reduction, friction, and the physical properties of the resulting tribofilm. The optimal concentration and performance are highly dependent on the base oil, operating conditions, and material pairing.

| Parameter | Value / Observation | Conditions / Notes |

| Optimal Concentration | 4.25% by volume TCP in TMPTH base oil demonstrated the lowest wear rate compared to 2% and 10% concentrations.[8] | Pin-on-disk tribometer, testing on iron.[8] |

| Tribofilm Thickness | ~20 nm | Formed on rubbing surfaces under tribological stress. This is notably thinner than typical ZDDP films (~100 nm).[2] |

| Thermal Film Thickness | 60–100 nm | Formed on steel surfaces at high temperatures without significant mechanical rubbing.[2][9] |

| Reaction Temperature | A characteristic temperature (T_r) was identified where friction decreases due to film formation.[6] | Observed for TCP on 52100 steel. The presence of oxygen was found to be essential for this reaction to occur.[6] |

| Wear Reduction | A significant reduction in wear volume was observed in lubricants containing TCP compared to the base fluid alone.[8] | The presence of dry air (oxygen) enhanced the load-bearing capacity and anti-wear effect of TCP compared to an inert nitrogen environment.[8] |

Experimental Protocols

Evaluating the efficacy of TCP involves two primary stages: assessing its tribological performance (friction and wear) and characterizing the resulting surface film.

Tribological Performance: Four-Ball Wear Test

The Four-Ball test is a standard method for evaluating the wear-preventing properties of a lubricant according to ASTM D4172.[10]

-

Apparatus: The tester consists of three stationary ½-inch steel balls held in a cup, with a fourth ball rotated against them by a motor.[11][12]

-

Procedure:

-

The three lower balls are clamped into the cup, and the test lubricant is added to cover them.

-

The fourth ball is secured in a chuck and brought into contact with the three stationary balls.

-

A specified load is applied, typically 40 kgf (392 N).[12]

-

The lubricant is heated to a controlled temperature, commonly 75°C (167°F).[12]

-

The top ball is rotated at a constant speed, usually 1200 rpm, for a fixed duration, typically 60 minutes.[12]

-

-

Data Acquisition: After the test, the three lower balls are removed, cleaned, and the circular wear scars are measured under a microscope. The average diameter of the three scars is reported. A smaller wear scar diameter indicates better anti-wear performance.[11]

-

Extreme Pressure Variant (ASTM D2783): To measure EP properties, the load is progressively increased in steps until the lubricant film breaks down and the balls weld together.[13] This determines the lubricant's weld load, a measure of its ultimate load-carrying capacity.

Tribofilm Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the tribofilm formed on the wear scar.[14]

-

Principle: The sample (the wear scar on the test ball or disk) is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray beam. The X-rays cause core-level electrons to be ejected from the atoms in the film. An electron energy analyzer measures the kinetic energy of these photoelectrons.

-

Procedure:

-

Sample Preparation: The tested specimen (e.g., a four-ball test ball) is carefully cleaned with solvents to remove residual oil without disturbing the chemically bonded tribofilm.

-

Analysis: The specimen is mounted in the XPS instrument. A survey scan is first performed to identify all elements present on the surface.

-

High-Resolution Scans: High-resolution scans are then conducted for specific elements of interest (e.g., Iron (Fe 2p), Phosphorus (P 2p), Oxygen (O 1s)). The precise binding energy of the electron peaks provides information about the element's oxidation state and chemical bonding environment.

-

-

Data Interpretation: By analyzing the high-resolution spectra, researchers can confirm the presence of iron phosphates (from the specific binding energies of the Fe, P, and O peaks), differentiating them from iron oxides or unreacted TCP.[14][15] This provides direct evidence of the tribochemical reaction.

References

- 1. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]

- 2. Effects of surface chemistry on the mechanochemical decomposition of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05320B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. reliamag.com [reliamag.com]

- 5. scispace.com [scispace.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. lubrication.expert [lubrication.expert]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. koehlerinstrument.com [koehlerinstrument.com]

- 11. The Sequential Four Ball Test [machinerylubrication.com]

- 12. fluoramics.com [fluoramics.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Flame Retardant Mechanism of Tricresyl Phosphate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricresyl phosphate (B84403) (TCP), an organophosphate ester, is a widely utilized additive flame retardant in a variety of polymers, including polyvinyl chloride (PVC), polyurethanes, and epoxy resins. Its efficacy stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases of a fire, effectively interrupting the combustion cycle. In the condensed phase, TCP facilitates the formation of a protective char layer that insulates the underlying polymer from heat and oxygen. Concurrently, in the gas phase, it releases phosphorus-based radicals that scavenge highly reactive species, thereby quenching the flame. This guide provides a comprehensive technical overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Flame Retardant Mechanism

Tricresyl phosphate functions as an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to the polymer chain. Its flame retardant action is initiated by the heat of a fire and proceeds through two distinct, yet synergistic, mechanisms: condensed-phase action and gas-phase action.

Condensed-Phase Mechanism: Char Formation

The primary role of TCP in the condensed phase is to promote the formation of a stable, insulating char layer on the surface of the burning polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of flammable volatile decomposition products to the flame front.

The process begins with the thermal decomposition of TCP, which, upon heating, hydrolyzes to produce cresol (B1669610) and phosphoric acid. The phosphoric acid then undergoes further dehydration to form polyphosphoric acid.

(C₆H₄CH₃O)₃PO + 3H₂O → 3HOC₆H₄CH₃ + H₃PO₄

The highly reactive polyphosphoric acid acts as a catalyst for the dehydration of the polymer backbone, promoting cross-linking and the formation of a carbonaceous char. This process effectively removes hydrogen and oxygen from the polymer, leaving behind a more thermally stable, carbon-rich residue. The efficiency of charring is a critical factor in the overall flame retardant performance of TCP.

Gas-Phase Mechanism: Radical Scavenging

In the gas phase, the combustion of a polymer is a self-sustaining cycle driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. This compound disrupts this cycle by releasing phosphorus-containing radical scavengers into the flame.

During pyrolysis, TCP and its decomposition products volatilize and enter the gas phase. Here, they undergo further fragmentation to produce phosphorus-containing radicals, such as PO• and HPO•. These species are highly effective at trapping the flame-propagating H• and OH• radicals, converting them into less reactive species.

PO• + H• → HPO HPO + H• → H₂ + PO• PO• + OH• → HPO₂ HPO₂ + H• → H₂O + PO•

By removing these key radicals from the combustion process, the flame's intensity is reduced, and its propagation is inhibited.

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound as a flame retardant can be quantified using several standard fire testing methods. The following table summarizes typical data for an epoxy resin with and without the addition of a phosphorus-based flame retardant, illustrating the impact on key flammability parameters.

| Property | Test Method | Neat Epoxy Resin | Epoxy Resin with Phosphorus FR |

| Limiting Oxygen Index (LOI) | ASTM D2863 | 22.7% | 29.1% |

| UL 94 Vertical Burn Rating | UL 94 | V-1 | V-0 |

| Peak Heat Release Rate (pHRR) | Cone Calorimetry (ASTM E1354) | ~1100 kW/m² | ~630 kW/m² |

| Total Heat Release (THR) | Cone Calorimetry (ASTM E1354) | ~90 MJ/m² | ~75 MJ/m² |

| Char Yield | TGA / Cone Calorimetry | ~15% | ~26% |

Note: Data is representative and can vary depending on the specific polymer, TCP concentration, and presence of other additives.

Experimental Protocols

A thorough understanding of the flame retardant mechanism of TCP relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the polymer and the effect of TCP on its decomposition profile and char yield.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[1][2][3]

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the final char yield at the end of the experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of the polymer and TCP during pyrolysis, providing insight into the gas-phase flame retardant mechanism.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to a high temperature (e.g., 600°C or 750°C) in an inert atmosphere (helium).[4]

-

The volatile pyrolysis products are swept into the GC column (e.g., a 5% phenyl capillary column) by the carrier gas.[4]

-

The GC separates the individual components of the pyrolysis mixture based on their boiling points and affinity for the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries.

Cone Calorimetry

Objective: To measure the heat release rate and other fire properties of the polymer under simulated fire conditions.

Instrumentation: A cone calorimeter compliant with ASTM E1354.

Procedure:

-

Prepare a 100 mm x 100 mm x 3 mm thick sample of the polymer.

-

Mount the sample horizontally in the specimen holder.

-

Expose the sample to a constant heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical heater.[5]

-

A spark igniter is used to ignite the flammable gases evolved from the sample surface.

-

The oxygen concentration and flow rate of the exhaust gases are continuously monitored to calculate the heat release rate based on the principle of oxygen consumption.

-

Other parameters such as time to ignition, total heat released, mass loss rate, and smoke production are also recorded throughout the test.

Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the polymer.[6][7][8][9][10][11][12]

Instrumentation: An LOI apparatus compliant with ASTM D2863.

Procedure:

-

Prepare a vertically oriented specimen of the polymer (typically 80-150 mm long, 10 mm wide, and 4 mm thick).[6]

-

Place the specimen in a glass chimney.

-

Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

-

Ignite the top of the specimen with a flame.

-

Observe the burning behavior of the specimen.

-

Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or to a specified extent is determined.

-

The LOI is expressed as the volume percentage of oxygen in that mixture.

UL 94 Vertical Burn Test

Objective: To classify the flammability of a plastic material based on its burning behavior in a vertical orientation.[8][9][13][14][15][16]

Instrumentation: A UL 94 test chamber with a Bunsen burner and specimen holder.

Procedure:

-

Prepare five specimens of the polymer (typically 125 mm long and 13 mm wide).

-

Condition the specimens at a specified temperature and humidity.[15]

-

Mount a specimen vertically in the holder.

-

Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.[13]

-

Remove the flame and record the afterflame time.

-

Immediately reapply the flame for another 10 seconds.

-

Remove the flame and record the afterflame and afterglow times.

-

Observe if any flaming drips ignite a cotton patch placed below the specimen.[13]

-

The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and dripping behavior.[8][14]

Visualizations of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Dual-action flame retardant mechanism of this compound (TCP).

Experimental Workflows

Caption: Workflow for key analytical techniques in flame retardancy analysis.

Influence of Isomeric Structure

This compound is a mixture of three isomers: ortho-, meta-, and para-cresyl phosphates. While all isomers contribute to flame retardancy, their efficacy and toxicological profiles differ. The ortho-isomer is a known neurotoxin, and its concentration in commercial TCP is strictly limited. From a flame retardancy perspective, studies suggest that the para-isomer is more reactive than the meta-isomer in thermal decomposition, which could influence the rate of formation of the protective char layer and the release of radical scavenging species.[11] However, the primary focus of isomer differentiation has been on mitigating toxicity rather than optimizing flame retardant performance. Commercial TCP predominantly consists of meta- and para-isomers.

Conclusion

This compound provides effective flame retardancy to a wide range of polymers through a synergistic combination of condensed-phase and gas-phase mechanisms. Its ability to promote char formation and scavenge flame-propagating radicals makes it a versatile and widely used flame retardant. A thorough understanding of its mechanism, supported by quantitative analysis using techniques such as TGA, Py-GC-MS, and cone calorimetry, is essential for the development of advanced fire-safe materials. Future research may focus on optimizing the isomeric composition of TCP and exploring synergistic effects with other flame retardants to further enhance performance while maintaining a favorable safety profile.

References

- 1. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pstc.org [pstc.org]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. mdpi.com [mdpi.com]

- 7. Oxygen Index ASTM D2863 [intertek.com]

- 8. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]

- 9. amade-tech.com [amade-tech.com]

- 10. matestlabs.com [matestlabs.com]

- 11. Oxygen Index | ISO 4589-2 ASTM D2863 [motistech.com]

- 12. store.astm.org [store.astm.org]

- 13. mgchemicals.com [mgchemicals.com]

- 14. specialchem.com [specialchem.com]

- 15. sositarmould.com [sositarmould.com]

- 16. superchute.com [superchute.com]

An In-depth Technical Guide on the Thermal Decomposition Pathways of Tricresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of tricresyl phosphate (B84403) (TCP), a widely used organophosphate compound. The content herein is curated for professionals in research and development, offering detailed insights into the mechanisms, products, and experimental analysis of TCP degradation under thermal stress.

Introduction

Tricresyl phosphate (TCP) is a mixture of three isomeric organophosphates utilized as a flame retardant, a plasticizer in manufacturing, and an anti-wear additive in lubricants.[1] The thermal decomposition of TCP is a critical area of study, particularly in the context of its application in high-temperature environments such as in automotive and aviation industries.[2] Understanding the degradation pathways is essential for predicting its performance, tribofilm formation on metal surfaces, and potential toxicological implications of its byproducts.[1]

The decomposition process is significantly influenced by factors such as temperature, the presence of atmospheric gases, and the nature of the substrate it is in contact with, particularly ferrous surfaces.[2][3] This guide will delve into the core aspects of TCP's thermal degradation, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways.

Primary Decomposition Pathways and Products

The thermal decomposition of this compound on iron and iron oxide surfaces primarily proceeds through the scission of the P-O bond, leading to the formation of methylphenoxy intermediates.[4] These intermediates can then undergo further reactions to yield a variety of products.

The main decomposition product consistently identified across multiple studies is cresol (B1669610) .[2][3] Other significant gaseous products include toluene (B28343) , hydrogen (H2) , and carbon monoxide (CO) .[5] The formation of these products is a result of complex reaction cascades that can be broadly categorized into several pathways:

-

Hydroxylation: This pathway involves the interaction of TCP with water molecules or hydroxyl groups on the substrate surface, leading to the formation of cresol.[2]

-

Adsorption and Direct Decomposition: TCP can adsorb onto a surface and subsequently decompose due to thermal energy. This process is observed to be more prominent on reactive surfaces like iron compared to more inert surfaces like gold, where TCP tends to desorb molecularly at elevated temperatures.[6][7] On iron, decomposition has been observed to occur between 150°C and 250°C.[6][7]

-

Oligomerization: Interactions between multiple TCP molecules or with other reactive species can lead to the formation of higher molecular weight oligomers. These oligomers can then decompose to release cresol.[2]

The reactivity of TCP isomers also plays a role, with para-TCP isomers showing higher reactivity than meta-TCP isomers on both Fe3O4 and Fe2O3 surfaces.[2][3] Furthermore, the nature of the ferrous surface influences the extent of decomposition, with more cresol being generated on Fe2O3 than on Fe3O4.[2][3]

Quantitative Data on Thermal Decomposition Products

The following table summarizes the key decomposition products of this compound isomers on an iron (Fe) surface as identified by Temperature Programmed Reaction Spectroscopy (TPRS). The desorption peak temperatures indicate the temperature at which the rate of formation of the product is at its maximum under the specified experimental conditions.

| TCP Isomer | Decomposition Product | Desorption Peak Temperature (K) | Reference |

| ortho-TCP | Hydrogen (H2) | ~450, ~650 | [5] |

| Carbon Monoxide (CO) | ~450, ~650 | [5] | |

| Toluene (C7H8) | ~350, ~500 | [5] | |

| Cresol (C7H8O) | ~450 | [5] | |

| meta-TCP | Hydrogen (H2) | ~450, ~650 | [5] |

| Carbon Monoxide (CO) | ~450, ~650 | [5] | |

| Toluene (C7H8) | ~350, ~500 | [5] | |

| Cresol (C7H8O) | ~450 | [5] | |

| para-TCP | Hydrogen (H2) | ~450, ~650 | [5] |

| Carbon Monoxide (CO) | ~450, ~650 | [5] | |

| Toluene (C7H8) | ~350, ~500 | [5] | |

| Cresol (C7H8O) | ~450 | [5] |

Note: The similar desorption peak temperatures for all three isomers suggest that they follow similar decomposition mechanisms and kinetics on an iron surface.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of TCP thermal decomposition. Below are protocols for key analytical techniques used in the cited literature.

-

Objective: To identify the gaseous products evolved during the thermal decomposition of TCP on a surface and to determine the temperatures at which these products are formed.

-

Methodology:

-

Sample Preparation: An iron foil is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing.

-

Adsorption: The desired TCP isomer is introduced into the UHV chamber and allowed to adsorb onto the clean iron surface at a low temperature (e.g., 200 K).[5]

-

Thermal Desorption: The sample is then heated at a constant rate (e.g., 2 K/s).[5]

-

Detection: A mass spectrometer is used to monitor the gaseous species desorbing from the surface as a function of temperature. The mass-to-charge ratios (m/q) corresponding to the expected products (e.g., H2 at m/q=2, CO at m/q=28, toluene at m/q=92, and cresol at m/q=108) are tracked.[5]

-

Data Analysis: The resulting TPRS spectra show the intensity of each desorbing species versus temperature, with peaks indicating the temperatures of maximum desorption.

-

-

Objective: To separate and identify the various products resulting from the thermal decomposition of TCP.

-

Methodology:

-

Sample Preparation: A sample of TCP, either neat or mixed with a substrate powder (e.g., Fe, Fe2O3, Fe3O4), is placed in a quartz tube.[2]

-

Pyrolysis: The sample is rapidly heated to a set temperature using a pyroprobe (e.g., CDS Analytical Model 2000).[2]

-

Separation: The pyrolysis products are transferred through a heated interface to a gas chromatograph (GC). A capillary column (e.g., HP-5) is used to separate the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.[2]

-